molecular formula C9H16N2O3 B2662878 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide CAS No. 910443-33-3

1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2662878
CAS RN: 910443-33-3
M. Wt: 200.238
InChI Key: SQNYJZLEICGPAN-UHFFFAOYSA-N
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Description

“1-(3-Methoxypropyl)-4-piperidinamine” is a chemical compound used for research and development . It’s not intended for medicinal or household use . Prucalopride, a related compound, is a medication acting as a selective, high affinity 5-HT4 receptor agonist .


Synthesis Analysis

A preparation method of a prucalopride intermediate 1-(3-methoxypropyl)-4-piperidylamine involves taking 4-hydroxypiperidine as a starting material, reacting with substituted cyanogen to introduce an amide functional group, and then hydrolyzing to prepare the 1-(3-methoxypropyl)-4-piperidylamine .


Chemical Reactions Analysis

Prucalopride, a related compound, is a selective type 4 serotonin (5-HT4) receptor agonist . It’s used for the symptomatic treatment of chronic idiopathic constipation .

Mechanism of Action

Prucalopride targets the impaired motility associated with chronic constipation, thus normalizing bowel movements .

Safety and Hazards

“1-(3-Methoxypropyl)-4-piperidinamine” is classified as having acute toxicity (both oral and dermal), skin corrosion, and is hazardous to the aquatic environment .

properties

IUPAC Name

1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-4-2-3-11-6-7(9(10)13)5-8(11)12/h7H,2-6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNYJZLEICGPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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